molecular formula C18H16F3N3O2 B2412472 6,7-Dimethoxy-N-[3-(Trifluormethyl)benzyl]-4-chinazolinamin CAS No. 477859-89-5

6,7-Dimethoxy-N-[3-(Trifluormethyl)benzyl]-4-chinazolinamin

Katalognummer: B2412472
CAS-Nummer: 477859-89-5
Molekulargewicht: 363.34
InChI-Schlüssel: OCAAFYBJLXSSPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, substituted with methoxy groups at positions 6 and 7, and a trifluoromethylbenzyl group at the nitrogen atom of the quinazoline ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antiviral, and anti-inflammatory properties.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, including kinase inhibition and receptor modulation.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoromethylbenzyl Group: The final step involves the nucleophilic substitution reaction where the quinazoline derivative is reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a suitable base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the quinazoline ring or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline ring or the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nature of the substituent introduced.

Wirkmechanismus

The mechanism of action of 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-dimethoxy-4-quinazolinamine: Lacks the trifluoromethylbenzyl group, resulting in different biological activity and chemical properties.

    N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine: Lacks the methoxy groups, which may affect its electronic properties and reactivity.

    4-quinazolinamine derivatives: Various derivatives with different substituents at the quinazoline ring positions, each exhibiting unique properties and applications.

Uniqueness

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is unique due to the combination of methoxy and trifluoromethylbenzyl groups, which confer distinct electronic, steric, and lipophilic properties. These features enhance its potential as a versatile compound in drug discovery and material science.

Biologische Aktivität

6,7-Dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, characterized by the presence of methoxy groups and a trifluoromethylbenzyl substituent. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C18H16F3N3O2
  • Molar Mass : 363.33 g/mol
  • CAS Number : 477859-89-5

Structural Features

The compound features:

  • Quinazoline Core : A bicyclic structure known for various biological activities.
  • Methoxy Groups : Located at positions 6 and 7, these groups enhance solubility and modulate electronic properties.
  • Trifluoromethylbenzyl Substituent : This moiety increases lipophilicity and may enhance binding affinity to biological targets.

Research indicates that 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine exhibits significant biological activity through various mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cell signaling pathways, which are crucial for cell growth and proliferation. It binds to ATP-binding sites, blocking downstream signaling that promotes cancer cell survival and proliferation.
  • Antibacterial Properties : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.
  • Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as neurotransmission and immune responses.

In Vitro Studies

A study conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation in a dose-dependent manner. The results indicated a significant reduction in cell viability at higher concentrations, highlighting its potential as an anticancer agent.

Antibacterial Activity

Another investigation assessed the antibacterial efficacy of 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating strong antibacterial properties.

Binding Affinity Studies

Binding affinity studies using techniques such as surface plasmon resonance (SPR) have shown that the trifluoromethyl group enhances the binding interactions with target proteins. This is crucial for optimizing the compound's therapeutic efficacy.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesKey DifferencesBiological Activity
6,7-Dimethoxy-4-quinazolinamineLacks trifluoromethylbenzyl groupDifferent electronic propertiesLimited kinase inhibition
N-[3-(trifluoromethyl)benzyl]-4-quinazolinamineLacks methoxy groupsAffects solubility and bindingModerate antibacterial activity
4-Quinazolinamine DerivativesVarious substituents on quinazoline ringUnique properties based on substituentsVaries widely

Eigenschaften

IUPAC Name

6,7-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c1-25-15-7-13-14(8-16(15)26-2)23-10-24-17(13)22-9-11-4-3-5-12(6-11)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAAFYBJLXSSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.